molecular formula C8H8Cl2O3S B2395266 6-Chloro-3-hydroxy-2,4-dimethylbenzenesulfonyl chloride CAS No. 2138044-63-8

6-Chloro-3-hydroxy-2,4-dimethylbenzenesulfonyl chloride

Cat. No.: B2395266
CAS No.: 2138044-63-8
M. Wt: 255.11
InChI Key: BKUGTRSAJSMFSC-UHFFFAOYSA-N
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Description

6-Chloro-3-hydroxy-2,4-dimethylbenzenesulfonyl chloride is an organic compound with the molecular formula C8H8ClO3S. This compound is characterized by the presence of a chloro group, a hydroxy group, and two methyl groups attached to a benzene ring, along with a sulfonyl chloride functional group. It is commonly used in organic synthesis and various industrial applications due to its reactivity and functional versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-hydroxy-2,4-dimethylbenzenesulfonyl chloride typically involves the chlorination of 3-hydroxy-2,4-dimethylbenzenesulfonic acid. The reaction is carried out using thionyl chloride (SOCl2) as the chlorinating agent under reflux conditions. The general reaction scheme is as follows:

3-Hydroxy-2,4-dimethylbenzenesulfonic acid+SOCl26-Chloro-3-hydroxy-2,4-dimethylbenzenesulfonyl chloride+SO2+HCl\text{3-Hydroxy-2,4-dimethylbenzenesulfonic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 3-Hydroxy-2,4-dimethylbenzenesulfonic acid+SOCl2​→6-Chloro-3-hydroxy-2,4-dimethylbenzenesulfonyl chloride+SO2​+HCl

Industrial Production Methods

In industrial settings, the production of this compound is scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reactants. Continuous flow reactors are often employed to ensure efficient mixing and heat transfer, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-hydroxy-2,4-dimethylbenzenesulfonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines or alcohols are used under basic conditions to form sulfonamide or sulfonate derivatives.

    Oxidation: Strong oxidizing agents like KMnO4 or CrO3 in acidic or basic media.

    Reduction: Reducing agents like LiAlH4 in anhydrous solvents.

Major Products Formed

    Sulfonamide Derivatives: Formed by the reaction with amines.

    Sulfonate Esters: Formed by the reaction with alcohols.

    Carbonyl Compounds: Formed by the oxidation of the hydroxy group.

Scientific Research Applications

6-Chloro-3-hydroxy-2,4-dimethylbenzenesulfonyl chloride is utilized in various scientific research fields, including:

    Chemistry: As a reagent in organic synthesis for the preparation of sulfonamide and sulfonate derivatives.

    Biology: In the modification of biomolecules for studying enzyme mechanisms and protein interactions.

    Medicine: As an intermediate in the synthesis of pharmaceuticals and agrochemicals.

    Industry: In the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 6-Chloro-3-hydroxy-2,4-dimethylbenzenesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and reacts readily with nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-3-hydroxy-2,4-dimethylbenzenesulfonic acid
  • 3-Hydroxy-2,4-dimethylbenzenesulfonyl chloride
  • 6-Chloro-2,4-dimethylbenzenesulfonyl chloride

Uniqueness

6-Chloro-3-hydroxy-2,4-dimethylbenzenesulfonyl chloride is unique due to the presence of both a hydroxy group and a sulfonyl chloride group on the benzene ring. This combination of functional groups provides a versatile platform for various chemical transformations, making it valuable in organic synthesis and industrial applications.

Properties

IUPAC Name

6-chloro-3-hydroxy-2,4-dimethylbenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2O3S/c1-4-3-6(9)8(14(10,12)13)5(2)7(4)11/h3,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKUGTRSAJSMFSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1O)C)S(=O)(=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2138044-63-8
Record name 6-chloro-3-hydroxy-2,4-dimethylbenzene-1-sulfonyl chloride
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